molecular formula C18H24N2O6S2 B1226221 N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide

N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide

Cat. No. B1226221
M. Wt: 428.5 g/mol
InChI Key: WCNQIIHWNXOJQB-UHFFFAOYSA-N
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Description

N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide is a member of biphenyls.

Scientific Research Applications

Synthesis and Antibacterial Agents

N-[4-[4-(Ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide has been investigated in the synthesis of new benzenesulfonamides. For instance, a study synthesized a series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine. These compounds showed effective biofilm inhibitory action against Escherichia coli and were evaluated for their cytotoxicity, indicating potential as less cytotoxic therapeutic agents (Abbasi et al., 2019).

Crystal Structure and Assembly

Another study focused on the crystal structure of arylsulfonamide para-alkoxychalcones, demonstrating the effect of the inclusion of a -CH2- group on the conformation and crystal structure. This research provides insights into how small molecular modifications can significantly impact the structural and crystallographic properties of these compounds (de Castro et al., 2013).

Synthesis of Apremilast

In the synthesis of Apremilast, a medication used for psoriasis, a derivative of this compound played a crucial role. The study highlighted an improved synthesis method for Apremilast, contributing to its potential for industrial production and clinical application (Shan et al., 2015).

Synthesis of Novel Therapeutic Agents

Research on N-substituted sulfonamides, derived from a similar compound, has been conducted to explore their potential as therapeutic agents. These compounds were characterized and screened for enzyme inhibitory activities, indicating their potential in therapeutic applications, especially in conditions like Alzheimer's disease (Abbasi et al., 2018).

Implications in Ethylene Oligomerization

The synthesis of phosphine-sulfonamide-derived palladium complexes, using a derivative of this compound, has shown significance in ethylene oligomerization. This research opens avenues for new catalyst designs in this field, highlighting the compound's versatility in industrial applications (Mote et al., 2021).

properties

Product Name

N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide

Molecular Formula

C18H24N2O6S2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide

InChI

InChI=1S/C18H24N2O6S2/c1-5-27(21,22)19-15-9-7-13(11-17(15)25-3)14-8-10-16(18(12-14)26-4)20-28(23,24)6-2/h7-12,19-20H,5-6H2,1-4H3

InChI Key

WCNQIIHWNXOJQB-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NS(=O)(=O)CC)OC)OC

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NS(=O)(=O)CC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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